4-(2-(Piperazin-1-yl)cyclopentyl)morpholine
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Overview
Description
4-(2-(Piperazin-1-yl)cyclopentyl)morpholine is a heterocyclic compound that features both piperazine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Piperazin-1-yl)cyclopentyl)morpholine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(2-(Piperazin-1-yl)cyclopentyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid to form sulfoxides.
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine and morpholine nitrogen atoms.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an appropriate solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides, while substitution reactions can produce various N-alkyl or N-acyl derivatives.
Scientific Research Applications
4-(2-(Piperazin-1-yl)cyclopentyl)morpholine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-(Piperazin-1-yl)cyclopentyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an acetylcholinesterase inhibitor, thereby increasing the levels of acetylcholine in the brain and potentially improving cognitive function . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another compound with a piperazine moiety, used as an acetylcholinesterase inhibitor.
N-(4-(Morpholine-4-carbonyl)thiazol-2-yl)-2-(piperazin-1-yl)acetamide: A compound with both morpholine and piperazine moieties, used in medicinal chemistry.
Uniqueness
4-(2-(Piperazin-1-yl)cyclopentyl)morpholine is unique due to its specific combination of piperazine and morpholine rings, which may confer distinct pharmacological properties and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C13H25N3O |
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Molecular Weight |
239.36 g/mol |
IUPAC Name |
4-(2-piperazin-1-ylcyclopentyl)morpholine |
InChI |
InChI=1S/C13H25N3O/c1-2-12(15-6-4-14-5-7-15)13(3-1)16-8-10-17-11-9-16/h12-14H,1-11H2 |
InChI Key |
PUOWATBWXSBAFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)N2CCOCC2)N3CCNCC3 |
Origin of Product |
United States |
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